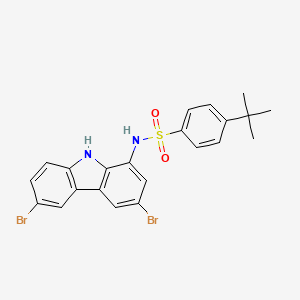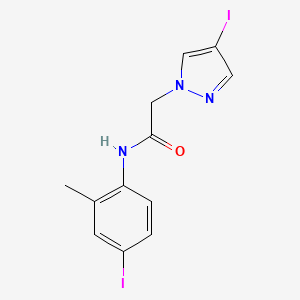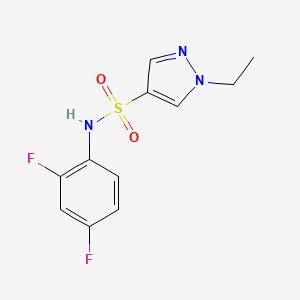
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide is a complex organic compound known for its unique chemical properties and applications. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of carbazole followed by sulfonation and tert-butylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of OLEDs and other advanced electronic materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it acts as an encapsulation shell to the luminophore, reducing singlet-triplet splitting and enhancing reverse inter-system crossing (RISC) processes . This leads to more efficient light emission and improved device performance.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide
- 4-tert-butyl-N-(pyridin-3-yl)benzenesulfonamide
Comparison
Compared to similar compounds, 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both tert-butyl and dibromo groups. These features contribute to its distinct chemical reactivity and applications, particularly in the field of organic electronics .
Properties
Molecular Formula |
C22H20Br2N2O2S |
|---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H20Br2N2O2S/c1-22(2,3)13-4-7-16(8-5-13)29(27,28)26-20-12-15(24)11-18-17-10-14(23)6-9-19(17)25-21(18)20/h4-12,25-26H,1-3H3 |
InChI Key |
YRSLMWXMEWJIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072283.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11072285.png)
![3-(Carbamoylamino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11072291.png)
![(1S,2S,5R)-2-[3-(2-chlorophenyl)-4-(prop-2-en-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072309.png)
![3-methyl-8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072320.png)
![methyl (2E)-2-[2-(2,4,6-trichlorophenyl)hydrazinylidene]propanoate](/img/structure/B11072323.png)

![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11072326.png)
![4-(Methoxymethyl)-6-methyl-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}nicotinonitrile](/img/structure/B11072334.png)


![2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072346.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B11072348.png)
![6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B11072362.png)
